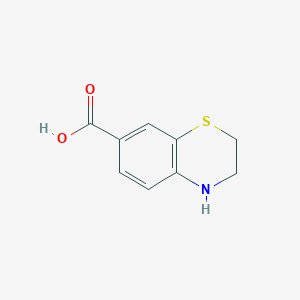

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid

Description

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBFMDTYGSMTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring .

Scientific Research Applications

Synthesis of 3,4-Dihydro-2H-1,4-benzothiazine-7-carboxylic Acid

The synthesis of this compound typically involves several methods, including:

- Cyclocondensation Reactions : Utilizing 1,3-dicarbonyl compounds with aminothiols to form benzothiazine derivatives.

- Ultrasonic Irradiation : Accelerating reactions to yield high purity and yield of the desired product.

- Visible-Light-Mediated Reactions : Employing light to facilitate the formation of complex structures with improved efficiency.

These methods contribute to the compound's accessibility for research and development in pharmaceutical applications .

Biological Activities

3,4-Dihydro-2H-1,4-benzothiazine-7-carboxylic acid exhibits a range of biological properties:

Antimicrobial Properties

Research indicates that derivatives of benzothiazine compounds possess significant antimicrobial activities. For instance, certain derivatives have been evaluated as dual inhibitors against Staphylococcus aureus, showing promise as antibacterial agents .

Anticancer Activity

Studies have highlighted the potential of benzothiazine derivatives in anticancer therapy. These compounds are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Study 1: Antibacterial Activity

A study conducted on 1,4-benzothiazine-based bisamide derivatives demonstrated effective inhibition of bacterial peptide deformylase (PDF), a target for developing new antibacterial agents. The results indicated that these compounds could serve as a basis for new treatments against resistant bacterial strains .

Case Study 2: Anticancer Potential

Another research effort focused on synthesizing 3,4-dihydro-2H-benzothiazine derivatives, which were tested against various cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability and induce apoptosis through specific molecular pathways .

Table 1: Biological Activities of Benzothiazine Derivatives

| Activity Type | Compound Derivative | Effectiveness |

|---|---|---|

| Antimicrobial | 1,4-benzothiazine-based bisamides | High |

| Anticancer | 3,4-dihydro-2H-benzothiazines | Moderate to High |

| Anti-inflammatory | Various benzothiazines | Variable |

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Time (min) |

|---|---|---|

| Cyclocondensation | 69–85 | 6–11 |

| Ultrasonic Irradiation | 51–82 | Variable |

| Visible-Light-Mediated Reactions | Moderate | Variable |

Mechanism of Action

The mechanism by which 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its biological activity. Detailed studies on its binding affinity and interaction with target proteins are crucial for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

2H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide: Studied for its potential neuroprotective effects.

Uniqueness

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Overview

3,4-Dihydro-2H-1,4-benzothiazine-7-carboxylic acid is a heterocyclic compound with significant biological activity. Its molecular formula is , and it has been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The compound's unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1. By blocking the active site of COX-1, the compound prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. This mechanism underlies its potential use in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit potent antibacterial properties. For instance, studies have shown that 1,4-benzothiazine-based bisamide derivatives can effectively inhibit Staphylococcus aureus, a common pathogen responsible for various infections . These derivatives target bacterial peptide deformylase (PDF), a crucial enzyme for bacterial survival.

Anticancer Properties

Benzothiazine derivatives have demonstrated anticancer activity across various cancer cell lines. For example, compounds structurally related to 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid have shown cytotoxic effects against human cancer cell lines such as A-431 and Jurkat . The structure-activity relationship (SAR) studies reveal that specific substitutions on the benzothiazine ring enhance anticancer efficacy.

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers at the National Institute of Pharmaceutical Education and Research synthesized several benzothiazine derivatives that showed significant inhibition against Staphylococcus aureus. The most effective compounds were identified as potential candidates for further development into antibacterial agents .

- Cytotoxicity Evaluation : In another study, various benzothiazine derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the benzothiazine structure led to improved antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition | |

| Anticancer | A-431 Cell Line | Cytotoxic | |

| Anti-inflammatory | COX-1 Enzyme | Inhibition |

Pharmacokinetics

The pharmacokinetic profile of 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid suggests it is well absorbed and metabolized in the liver. Factors such as pH can influence its ionization state and thereby affect absorption and distribution in biological systems.

Q & A

Q. What are the common synthetic routes for preparing 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid?

The synthesis often involves Lewis acid-catalyzed SN2-type ring-opening reactions of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization to form the benzothiazine core . Alternative methods include regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates using bases like DBU, followed by intermolecular amidation to yield the carboxylic acid derivative . For analogs, sulfonyl chlorides and aryl chlorides have been employed to introduce substituents, achieving yields ranging from 36% to 98% depending on reaction conditions .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis.

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in structural studies of related 3,4-dihydrobenzoxazine derivatives .

- TLC and HPLC for purity assessment, especially when optimizing reaction conditions .

Q. What biological activities have been reported for benzothiazine derivatives?

While direct data on the 7-carboxylic acid derivative is limited, structurally related 3,4-dihydrobenzothiazines and benzoxazines exhibit NMDA receptor antagonism (e.g., glycine-binding site modulation) and immunostimulant properties (e.g., carboxylate derivatives enhancing immune response) . Some analogs act as fibrinogen receptor antagonists , suggesting potential applications in thrombosis research .

Q. How should this compound be stored to ensure stability?

Based on safety data for structurally similar nitro-substituted benzoxazines, storage at –20°C under inert gas (argon or nitrogen) is recommended to prevent oxidation or hydrolysis. Lyophilized samples should be protected from light and moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield derivatives (e.g., <50%)?

Yield optimization requires systematic parameter screening:

- Catalyst selection : Switching from DBU to milder bases (e.g., K₂CO₃) may reduce side reactions in alkylation steps .

- Temperature control : Lower temperatures (0–5°C) during cyclization steps minimize decomposition, as shown in Cu(I)-catalyzed reactions .

- Purification protocols : Gradient HPLC or recrystallization from ethanol/water mixtures improves purity for sensitive derivatives .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies often arise from impurity profiles or stereochemical variability . For example, NMDA receptor binding assays for benzothiazine analogs showed ±10% variability in IC₅₀ values due to trace sulfone byproducts . Mitigation strategies include:

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like NMDA receptors, leveraging crystallographic data from related ligands . QSAR models trained on benzoxazine datasets predict logP and solubility, though benzothiazine-specific corrections (e.g., sulfur electronegativity adjustments) are necessary .

Q. How can regioselectivity challenges in functionalizing the benzothiazine core be addressed?

Regioselective functionalization at the 7-position is achievable via:

- Directed ortho-metalation : Using tert-butoxy groups as directing agents for carboxylation .

- Protecting group strategies : Temporary protection of the carboxylic acid with tert-butyldimethylsilyl (TBDMS) groups enables selective nitration or halogenation at other positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.